molecular formula C14H28O5 B14599040 4-[4-(4-Hydroxybutoxy)butoxy]butyl acetate CAS No. 60767-75-1

4-[4-(4-Hydroxybutoxy)butoxy]butyl acetate

Cat. No.: B14599040
CAS No.: 60767-75-1
M. Wt: 276.37 g/mol
InChI Key: JTVCKJQBNSPMFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-Hydroxybutoxy)butoxy]butyl acetate is an organic compound with the molecular formula C10H20O4 It is a derivative of butyl acetate, where the butyl group is substituted with a hydroxybutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Hydroxybutoxy)butoxy]butyl acetate typically involves the esterification of 4-[4-(4-Hydroxybutoxy)butoxy]butanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Hydroxybutoxy)butoxy]butyl acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or other functionalized compounds.

Scientific Research Applications

4-[4-(4-Hydroxybutoxy)butoxy]butyl acetate has a range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound in biochemical assays.

    Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the formulation of coatings, adhesives, and plasticizers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(4-Hydroxybutoxy)butoxy]butyl acetate involves its interaction with specific molecular targets and pathways. The hydroxy and acetate groups can participate in hydrogen bonding and other intermolecular interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Butyl acetate: A simpler ester with similar solvent properties but lacking the hydroxybutoxy substitution.

    4-Hydroxybutyl acetate: Contains a single hydroxy group, making it less complex than 4-[4-(4-Hydroxybutoxy)butoxy]butyl acetate.

    Diethylene glycol monoethyl ether acetate: Another ester with similar solvent properties but different structural features.

Uniqueness

This compound is unique due to its multiple hydroxybutoxy groups, which enhance its reactivity and potential applications. This structural complexity allows for a broader range of chemical reactions and interactions compared to simpler esters.

Properties

CAS No.

60767-75-1

Molecular Formula

C14H28O5

Molecular Weight

276.37 g/mol

IUPAC Name

4-[4-(4-hydroxybutoxy)butoxy]butyl acetate

InChI

InChI=1S/C14H28O5/c1-14(16)19-13-7-6-12-18-11-5-4-10-17-9-3-2-8-15/h15H,2-13H2,1H3

InChI Key

JTVCKJQBNSPMFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCOCCCCOCCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.